![molecular formula C10H17N5O5 B12355945 2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,5-dihydro-1H-purin-6-one;hydrate](/img/structure/B12355945.png)
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,5-dihydro-1H-purin-6-one;hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,5-dihydro-1H-purin-6-one;hydrate is a purine nucleoside analog. It is structurally related to guanosine and is known as 2’-deoxyguanosine. This compound plays a significant role in various biological processes and is a key component in the structure of DNA.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,5-dihydro-1H-purin-6-one typically involves the condensation of guanine with deoxyribose. The reaction is carried out under acidic conditions to facilitate the formation of the glycosidic bond between the guanine base and the deoxyribose sugar .
Industrial Production Methods
Industrial production of this compound involves the use of biotechnological methods, including the fermentation of genetically modified microorganisms that can produce nucleosides. The fermentation broth is then purified to isolate the desired compound .
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can occur at the purine ring, leading to the formation of dihydro derivatives.
Substitution: The amino group at the 2-position can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.
Major Products
Oxidation: Aldehyde and carboxylic acid derivatives.
Reduction: Dihydro derivatives.
Substitution: Alkylated and acylated derivatives.
科学研究应用
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,5-dihydro-1H-purin-6-one has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of various nucleoside analogs.
Biology: Plays a role in the study of DNA replication and repair mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Used in the production of nucleic acid-based products.
作用机制
The compound exerts its effects by incorporating into DNA during replication, leading to chain termination. It targets DNA polymerases and other enzymes involved in DNA synthesis. This mechanism is particularly useful in antiviral and anticancer therapies, where the inhibition of DNA replication is desired .
相似化合物的比较
Similar Compounds
Guanosine: Similar structure but contains a ribose sugar instead of deoxyribose.
Adenosine: Contains an adenine base instead of guanine.
Cytidine: Contains a cytosine base instead of guanine.
Uniqueness
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,5-dihydro-1H-purin-6-one is unique due to its specific incorporation into DNA and its ability to terminate DNA synthesis. This property makes it particularly valuable in therapeutic applications .
属性
分子式 |
C10H17N5O5 |
|---|---|
分子量 |
287.27 g/mol |
IUPAC 名称 |
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,5-dihydro-1H-purin-6-one;hydrate |
InChI |
InChI=1S/C10H15N5O4.H2O/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6;/h3-8,16-17H,1-2H2,(H3,11,13,14,18);1H2/t4-,5+,6+,7?,8?;/m0./s1 |
InChI 键 |
DHFQDVFIVNWHNA-JFOGGYDMSA-N |
手性 SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3C2N=C(NC3=O)N)CO)O.O |
规范 SMILES |
C1C(C(OC1N2C=NC3C2N=C(NC3=O)N)CO)O.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(6-Bromoimidazo[1,2-a]pyridin-3-yl)-1,4,5,6-tetrahydropyrimidin-2-amine](/img/structure/B12355867.png)

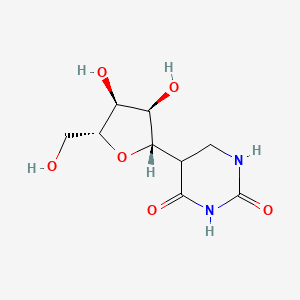
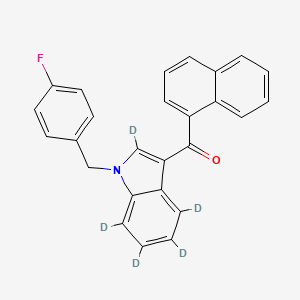
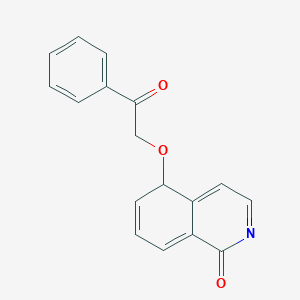
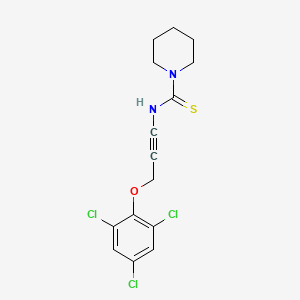

![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purine-6-thione](/img/structure/B12355907.png)
![3-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxyphenyl]-7-hydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12355910.png)
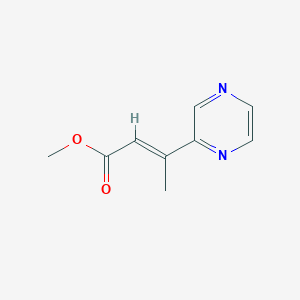
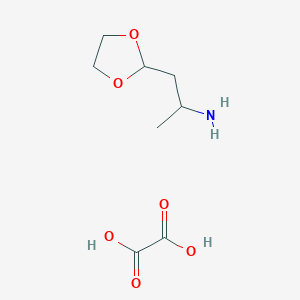
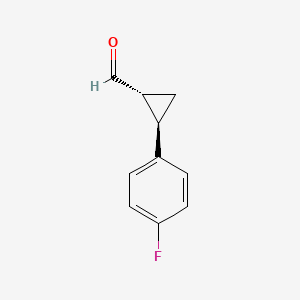
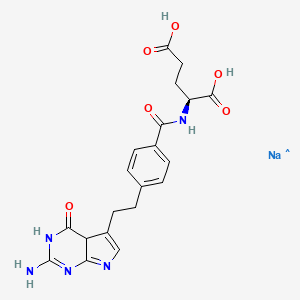
![(2S)-2-[2-(4-fluorophenyl)acetamido]-3-hydroxypropanoic acid](/img/structure/B12355950.png)
